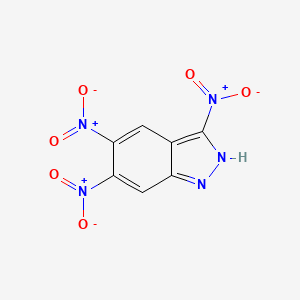![molecular formula C18H20ClN B14484563 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine CAS No. 64436-39-1](/img/structure/B14484563.png)
2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-chlorophenyl and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine typically involves the reaction of 2-chlorobenzyl chloride with cyclohexylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)(cyclohexyl)methyl]pyridine
- 2-[(2-Fluorophenyl)(cyclohexyl)methyl]pyridine
- 2-[(2-Methylphenyl)(cyclohexyl)methyl]pyridine
Uniqueness
2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The cyclohexylmethyl group also contributes to its distinct structural and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64436-39-1 |
|---|---|
Molecular Formula |
C18H20ClN |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)-cyclohexylmethyl]pyridine |
InChI |
InChI=1S/C18H20ClN/c19-16-11-5-4-10-15(16)18(14-8-2-1-3-9-14)17-12-6-7-13-20-17/h4-7,10-14,18H,1-3,8-9H2 |
InChI Key |
QXBKNTLQCFWPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


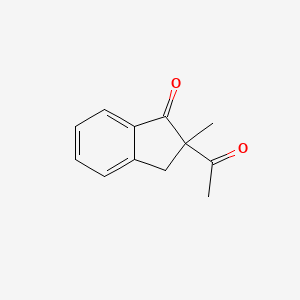
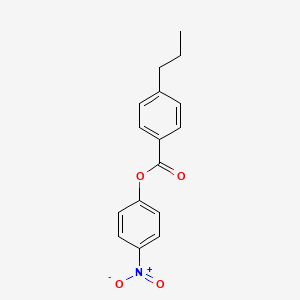
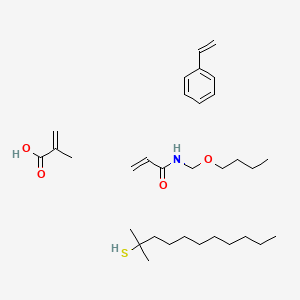
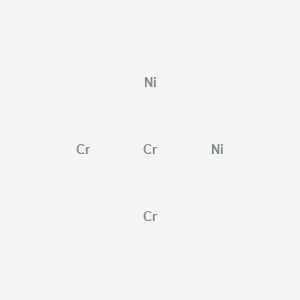

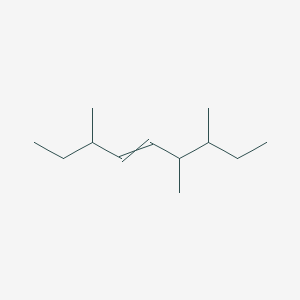
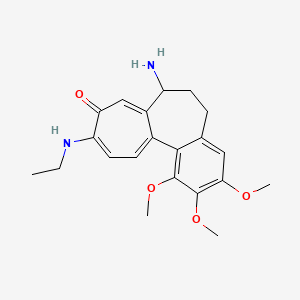
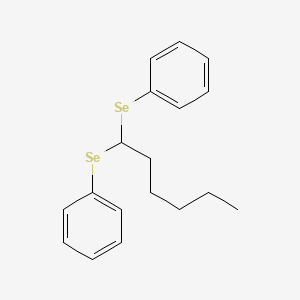
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
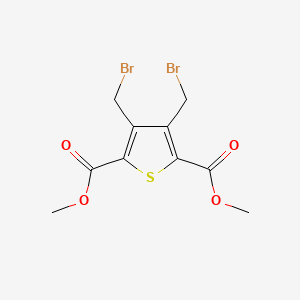
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
